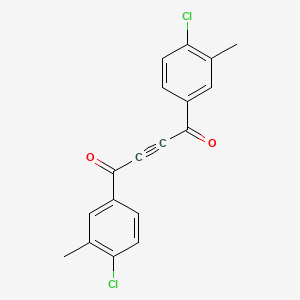
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione is an organic compound with the molecular formula C18H12Cl2O2 It is characterized by the presence of two 4-chloro-3-methylphenyl groups attached to a but-2-yne-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione typically involves the coupling of 4-chloro-3-methylphenyl acetylene with a suitable diketone precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of oxidative addition and reductive elimination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding diols or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-methylphenyl)but-2-yne-1,4-dione: Similar structure but lacks the chloro substituents.
1,4-Bis(4-chloro-3-methylphenyl)but-2-ene-1,4-dione: Similar structure but with a but-2-ene backbone instead of but-2-yne.
4,4’-Methylene bis(2-chloroaniline): Contains chloro and methyl groups but differs in the overall structure.
Uniqueness
1,4-Bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione is unique due to the presence of both chloro and methyl substituents on the phenyl rings, as well as the but-2-yne-1,4-dione backbone.
Propiedades
Número CAS |
612478-89-4 |
|---|---|
Fórmula molecular |
C18H12Cl2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1,4-bis(4-chloro-3-methylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C18H12Cl2O2/c1-11-9-13(3-5-15(11)19)17(21)7-8-18(22)14-4-6-16(20)12(2)10-14/h3-6,9-10H,1-2H3 |
Clave InChI |
KIQAGGACTDSMMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C#CC(=O)C2=CC(=C(C=C2)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
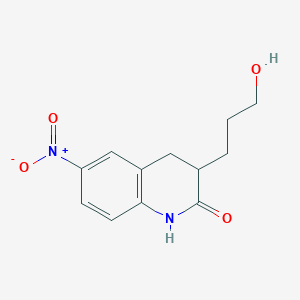
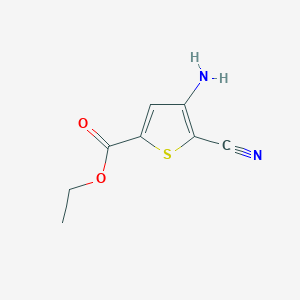

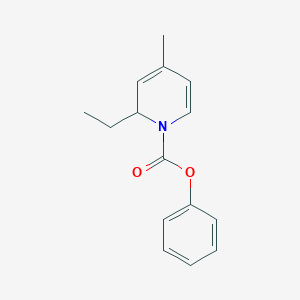
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
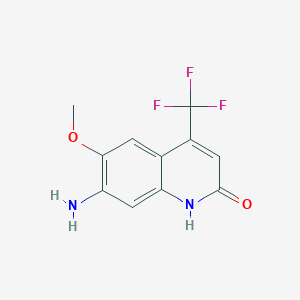
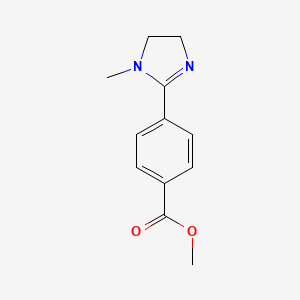
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
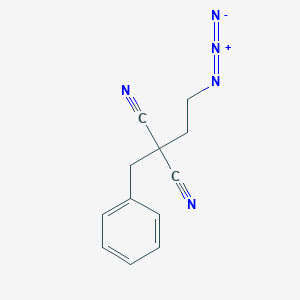
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)


